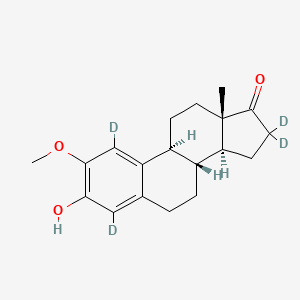
Azido-PEG2-VHL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG2-VHL is a multikinase degrader utilized in the synthesis of PROteolysis TArgeting Chimeras (PROTACs). It is a compound that combines an azide group with a polyethylene glycol (PEG) linker and a von Hippel-Lindau (VHL) ligand. This compound is primarily used in scientific research for targeted protein degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG2-VHL involves several steps, starting with the preparation of the PEG linker and the azide group. The PEG linker is typically synthesized through a series of polymerization reactions, while the azide group is introduced via nucleophilic substitution reactions. The VHL ligand is then attached to the PEG linker through a series of coupling reactions, often using reagents such as EDC or HATU to facilitate the formation of stable amide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG2-VHL undergoes various chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes to form stable triazole linkages.
Coupling Reactions: The PEG linker can be coupled with various ligands using reagents like EDC or HATU.
Common Reagents and Conditions
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used for coupling reactions to form amide bonds.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate): Another reagent for coupling reactions.
Copper(I) Catalysts: Used in click chemistry to facilitate the formation of triazole linkages
Major Products Formed
The major products formed from these reactions include stable triazole linkages and amide bonds, which are essential for the functionality of PROTACs .
Scientific Research Applications
Azido-PEG2-VHL has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Helps in studying protein-protein interactions and cellular pathways.
Medicine: Potential therapeutic applications in cancer treatment by degrading specific proteins involved in tumor growth.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
Azido-PEG2-VHL functions by exploiting the intracellular ubiquitin-proteasome system. It contains two different ligands connected by a PEG linker: one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest. The compound brings these two proteins into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG2-acid: Contains an azide group with a terminal carboxylic acid.
PROTAC BRD9 Degrader-3: Another PROTAC compound targeting different proteins.
PROTAC BTK Degrader-3: Targets Bruton’s tyrosine kinase for degradation
Uniqueness
Azido-PEG2-VHL is unique due to its specific combination of an azide group, PEG linker, and VHL ligand, making it highly effective in the synthesis of PROTACs for targeted protein degradation .
Properties
Molecular Formula |
C29H41N7O6S |
|---|---|
Molecular Weight |
615.7 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[3-[2-(2-azidoethoxy)ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H41N7O6S/c1-19-25(43-18-32-19)21-7-5-20(6-8-21)16-31-27(39)23-15-22(37)17-36(23)28(40)26(29(2,3)4)34-24(38)9-11-41-13-14-42-12-10-33-35-30/h5-8,18,22-23,26,37H,9-17H2,1-4H3,(H,31,39)(H,34,38)/t22-,23+,26-/m1/s1 |
InChI Key |
FXRBDYWHWCJFLA-MVERNJQCSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCN=[N+]=[N-])O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCN=[N+]=[N-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6-amino-3-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12409290.png)


![N-cyclobutyl-2-[3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethylsulfamoylamino]phenyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B12409305.png)

